molecular formula C14H20ClNO2 B10779064 Normeperidine-D4.HCl CAS No. 2749394-90-7

Normeperidine-D4.HCl

Cat. No.: B10779064
CAS No.: 2749394-90-7
M. Wt: 273.79 g/mol
InChI Key: BBWMASBANDIFMV-JRWKTVICSA-N
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Description

Normeperidine-d4 (hydrochloride) is a deuterated form of normeperidine, which is a metabolite of meperidine. It is primarily used as an analytical reference material in various scientific research applications. The compound is categorized as a precursor in the synthesis of meperidine and is regulated as a Schedule II compound in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of normeperidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the normeperidine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of normeperidine-d4 (hydrochloride) follows similar synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities that adhere to regulatory standards for the handling and production of controlled substances .

Chemical Reactions Analysis

Types of Reactions

Normeperidine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield various substituted derivatives of normeperidine-d4 (hydrochloride) .

Mechanism of Action

Normeperidine-d4 (hydrochloride) exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and sedative effects. The compound also inhibits the synaptic uptake of serotonin and norepinephrine, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Normeperidine-d4 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference that allows for precise quantification of normeperidine in complex samples using mass spectrometry techniques .

Properties

CAS No.

2749394-90-7

Molecular Formula

C14H20ClNO2

Molecular Weight

273.79 g/mol

IUPAC Name

ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i8D2,9D2;

InChI Key

BBWMASBANDIFMV-JRWKTVICSA-N

Isomeric SMILES

[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H].Cl

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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